molecular formula C19H16ClN3OS B2916395 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888433-95-2

2-{[(3-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2916395
CAS No.: 888433-95-2
M. Wt: 369.87
InChI Key: RMUUXMKYHBFLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(3-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals . This particular compound features a unique structure that combines a pyrimidoindole core with a chlorophenylmethylsulfanyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings . The reaction conditions often include the use of methanesulfonic acid as a catalyst under reflux conditions in methanol .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative catalysts, solvents, and reaction conditions to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or amines .

Mechanism of Action

The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid with an indole ring.

Uniqueness

What sets 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one apart from these similar compounds is its unique combination of a pyrimidoindole core with a chlorophenylmethylsulfanyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-3-ethyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3OS/c1-2-23-18(24)17-16(14-8-3-4-9-15(14)21-17)22-19(23)25-11-12-6-5-7-13(20)10-12/h3-10,21H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUUXMKYHBFLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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